4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with the molecular formula C30H32N2O4
Preparation Methods
The synthesis of 4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: Functional groups such as benzyloxy, methylbenzoyl, and dimethylaminoethyl are introduced through various organic reactions, including Friedel-Crafts acylation, nucleophilic substitution, and reduction reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs, while ensuring the safety and environmental compliance of the processes.
Chemical Reactions Analysis
4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone or aldehyde groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce new functional groups at specific positions on the aromatic rings or the pyrrol-2-one core.
Hydrolysis: Acidic or basic hydrolysis can break down ester or amide bonds, leading to the formation of carboxylic acids and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents, particularly in the fields of oncology or neurology.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The benzyloxy and dimethylaminoethyl groups may facilitate binding to active sites, while the pyrrol-2-one core could participate in hydrogen bonding or hydrophobic interactions. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar compounds to 4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one include:
4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: This compound has an ethyl group instead of a methyl group on the phenyl ring, which may affect its chemical properties and reactivity.
4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: The presence of an ethoxy group and an additional hydroxy group on the phenyl ring introduces new sites for chemical reactions and potential biological interactions.
These similar compounds highlight the versatility of the pyrrol-2-one core and the impact of different substituents on the compound’s properties.
Properties
Molecular Formula |
C30H32N2O4 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H32N2O4/c1-20-10-12-23(13-11-20)27-26(29(34)30(35)32(27)17-16-31(3)4)28(33)25-15-14-24(18-21(25)2)36-19-22-8-6-5-7-9-22/h5-15,18,27,33H,16-17,19H2,1-4H3/b28-26+ |
InChI Key |
CCQWZQOKSDOAQM-BYCLXTJYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCN(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CCN(C)C |
Origin of Product |
United States |
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